L(+)-N-Cbz-Ornithine hydrochloride

Vue d'ensemble

Description

L(+)-N-Cbz-Ornithine hydrochloride is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of amino acids and is often used in peptide synthesis and other biochemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L(+)-N-Cbz-Ornithine hydrochloride typically involves the protection of amino groups and the subsequent coupling of protected amino acids. One common method involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a solid support and then cleaved and purified .

Analyse Des Réactions Chimiques

Reductive Alkylation for N5-Functionalization

L(+)-N-Cbz-Ornithine hydrochloride undergoes reductive alkylation to form modified ornithine derivatives. This reaction involves the condensation of the delta-amino group with carbonyl compounds, followed by reduction.

Unintended Lactam Formation During Coupling Reactions

Attempts to couple L(+)-N-Cbz-Ornithine derivatives with other substrates can lead to intramolecular cyclization, forming a 5-membered lactam.

Reaction Pathway

| Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| N-Cbz-L-Ornithine methyl ester, esters or activated carbonyls | Rh₂(esp)₂ catalysis, RT | δ-Lactam (via α-amino group cyclization) | 80% |

Mechanistic Insight :

-

The unprotected α-amino group reacts with the ester moiety, eliminating methanol and forming a cyclic amide (lactam).

-

This side reaction highlights the importance of protecting both amino groups during complex syntheses .

C-H Amination Catalyzed by Rhodium Complexes

L(+)-N-Cbz-Ornithine derivatives have been explored as substrates for C-H amination, a strategy to synthesize nitrogen-containing heterocycles.

Experimental Setup

| Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| N-Cbz-L-Ornithine methyl ester | Rh₂(esp)₂ catalyst, optimized solvent system | Complex mixture (unspecified products) | Low |

Challenges :

-

The reaction generates a complex product profile, necessitating further optimization of catalysts and reaction conditions .

Enzymatic Transformations (Post-Deprotection)

While the Cbz group is typically removed via hydrogenolysis or acidic hydrolysis, the deprotected ornithine can participate in enzymatic reactions.

Example: Ornithine Cyclodeaminase Activity

| Substrate | Enzyme | Products | Reference |

|---|---|---|---|

| L-Ornithine (post-Cbz removal) | Ornithine cyclodeaminase, NAD⁺ cofactor | L-Proline + NH₃ |

Note :

Applications De Recherche Scientifique

Medical Applications

Urea Cycle Disorders

L(+)-N-Cbz-Ornithine hydrochloride plays a crucial role in the treatment of urea cycle disorders, which are metabolic conditions that hinder the body's ability to remove ammonia. This compound facilitates the detoxification process by participating in the urea cycle, thus helping to lower ammonia levels in patients with these disorders .

Wound Healing

This compound is also investigated for its potential in enhancing wound healing. Studies have shown that it promotes collagen synthesis and tissue repair, making it valuable in dermatological applications . Its incorporation into topical formulations may accelerate healing processes, particularly in chronic wounds.

Sports Nutrition

Performance Enhancement

Research has indicated that this compound may enhance athletic performance by influencing ammonia metabolism during exercise. A study demonstrated that ingestion of this compound before exercise increased plasma ornithine concentrations and improved the body's ability to buffer ammonia, potentially delaying fatigue during high-intensity workouts . However, while it aids in recovery and muscle growth, its direct impact on performance enhancement remains inconclusive.

Biochemical Synthesis

Synthesis of Peptides and Amino Acids

this compound serves as a key building block in peptide synthesis. Its protected form (Cbz) allows for selective reactions during synthetic pathways, facilitating the creation of complex peptides and derivatives. For instance, it has been utilized in the synthesis of various N-alkyl amino acids and other bioactive compounds through established chemical reactions .

Cell Culture

Cell Growth Supplementation

In laboratory settings, this compound is frequently used as a supplement in cell culture media. It enhances cell viability and growth, particularly for liver and muscle cells, making it essential for studies involving cellular metabolism and drug testing . Its role as a nutrient source helps maintain optimal conditions for cell proliferation.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medical | Treatment of urea cycle disorders | Reduces ammonia levels |

| Wound healing | Promotes collagen synthesis | |

| Sports Nutrition | Performance enhancement | Buffers ammonia during exercise |

| Muscle growth support | Reduces fatigue | |

| Biochemical Synthesis | Building block for peptide synthesis | Facilitates selective reactions |

| Cell Culture | Supplement in cell culture media | Enhances cell growth and viability |

Case Studies

- Urea Cycle Disorders : A clinical study highlighted the effectiveness of this compound in reducing hyperammonemia in patients with urea cycle disorders, demonstrating significant improvements in metabolic control .

- Sports Performance : A double-blind crossover study assessed the effects of this compound on endurance performance. Results indicated improved ammonia buffering capacity post-exercise without significant performance enhancement .

- Wound Healing Research : Experimental formulations incorporating this compound showed accelerated healing rates in animal models with induced wounds, suggesting its potential therapeutic applications in dermatology .

Mécanisme D'action

The mechanism of action of L(+)-N-Cbz-Ornithine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

- (S)-Benzyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride

- (S)-3-(((Benzyloxy)carbonyl)amino)pentanoic acid

Uniqueness

L(+)-N-Cbz-Ornithine hydrochloride is unique due to its specific structure and the presence of both benzyloxycarbonyl and amino groups, which provide versatility in chemical reactions and applications. Its ability to undergo various modifications makes it valuable in synthetic chemistry and biochemical research .

Activité Biologique

L(+)-N-Cbz-Ornithine hydrochloride is a derivative of the amino acid ornithine, notable for its role in various biochemical processes. This article explores its biological activity, including its synthesis, interactions, and applications in research and medicine.

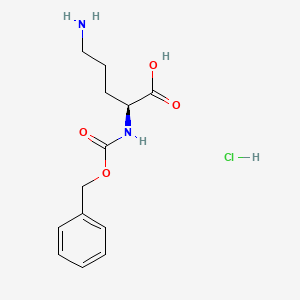

- Molecular Formula : C₁₃H₁₉ClN₂O₄

- Molecular Weight : 302.75 g/mol

- Structure : Characterized by the benzyloxycarbonyl (Cbz) protecting group, which is crucial for its use in peptide synthesis.

Synthesis

The synthesis of this compound typically involves the protection of the amino group followed by coupling with other amino acids. This process enables selective reactions during peptide synthesis while preserving biological functionality.

Biological Activities

This compound exhibits several biological activities, primarily due to its role as a precursor in the biosynthesis of important biomolecules. Its activities include:

- Precursor Role : It serves as a precursor in the synthesis of polyamines and other nitrogen-containing compounds essential for cell growth and function.

- Enzyme Interactions : The compound interacts with various enzymes, influencing metabolic pathways such as the urea cycle and ammonia detoxification .

Case Studies

-

Performance and Ammonia Metabolism

A study involving L-ornithine hydrochloride (a related compound) examined its effects on exercise performance and ammonia metabolism. Fourteen healthy young adults participated in an ergometer bicycle exercise after supplementation with L-ornithine hydrochloride. Results indicated that while performance did not significantly improve, plasma ammonia levels were higher post-exercise with ornithine ingestion, suggesting enhanced ammonia buffering capacity . -

Growth Hormone Secretion

Another study focused on the impact of L-ornithine hydrochloride on serum growth hormone levels after strength training. The results showed a significant increase in growth hormone secretion when compared to a placebo, indicating potential benefits for athletes and bodybuilders .

This compound operates through several mechanisms:

- Enzymatic Modulation : It can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Interaction : The compound may bind to certain receptors, influencing cellular signaling pathways related to growth and metabolism .

Applications

This compound has diverse applications across various fields:

- Biochemistry : Used in peptide synthesis and studying protein-protein interactions.

- Pharmaceuticals : Investigated for therapeutic applications, including potential roles in drug delivery systems.

- Industrial Chemistry : Employed in the production of specialty chemicals and materials.

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Ornithine | Basic amino acid without protection | Directly involved in urea cycle; no protecting group |

| N'-Cbz-L-ornithine | Similar Cbz protection | Used as an intermediate in organic synthesis |

| L-Fmoc-ornithine | Fmoc protecting group | Commonly used in solid-phase peptide synthesis |

| N-Acetyl-L-ornithine | Acetyl protection | Often used for biochemical assays |

Propriétés

IUPAC Name |

(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULELFCUZAINLJV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628648 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92455-59-9 | |

| Record name | L-Ornithine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92455-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.